N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-6-9-19(10-7-16)27-15-26(31(29,30)21-5-4-12-24-23(21)27)14-22(28)25-20-11-8-17(2)13-18(20)3/h4-13H,14-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADKLCZUQXCEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.5 g/mol. The compound features a complex structure that includes a pyrido-thiadiazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1251623-81-0 |
Antimicrobial Activity
Preliminary studies suggest that derivatives of the pyrido-thiadiazine scaffold exhibit significant antimicrobial properties. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer effects. In cytotoxicity assays against various cancer cell lines (e.g., breast cancer and leukemia), the compound exhibited IC50 values in the low micromolar range. Notably:
- Cytotoxicity Assay Results :
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 0.5 μM
- Cell Line : K562 (Leukemia)
- IC50 : 0.7 μM
- Cell Line : MCF-7 (Breast Cancer)
These results indicate a significant reduction in cell viability compared to control groups.
COX-II Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain signaling pathways. Preliminary data suggest that it may act as a selective COX-II inhibitor with an IC50 value comparable to established COX inhibitors like Celecoxib.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Evidence suggests that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : The dioxido group could contribute to increased oxidative stress within cells, leading to cell death in cancerous tissues.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study 1 : Evaluated the anti-inflammatory effects in a rodent model of arthritis. Results showed significant reduction in paw swelling and inflammatory markers.
- Study 2 : Investigated the anticancer potential using xenograft models of human tumors. Tumor growth was significantly inhibited in treated groups compared to controls.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations:
- The target compound’s pyrido-thiadiazine core distinguishes it from simpler heterocycles like thiazole or benzothiazole in analogs .
- The sulfone group in the target compound is absent in most analogs except for ECHEMI’s thieno-pyrimidine derivative, which shares sulfone-related stability .
- Aryl substituents vary widely: dichlorophenyl (electron-withdrawing) in vs.
Table 3: Bioactivity and Physical Properties
Key Observations:
- The target compound’s sulfone group may improve metabolic stability compared to non-sulfone analogs .
- Aryl substituents (e.g., p-tolyl) could enhance target affinity, as seen in ’s chlorophenyl derivatives .
Preparation Methods
Cyclization of Sulfur-Containing Precursors
The pyrido-thiadiazine ring system is constructed via cyclization reactions involving sulfonamide or sulfonyl chloride intermediates. Source outlines a method where 3-amino-4-(p-tolyl)pyridine-2-sulfonamide undergoes cyclization with thiourea derivatives under acidic conditions:
Reaction Conditions
- Reagents : Thiourea dioxide, glacial acetic acid
- Temperature : 110°C
- Time : 24–48 hours
- Yield : 65–72%
The mechanism involves initial sulfonamide activation, followed by intramolecular nucleophilic attack by the pyridine nitrogen, forming the thiadiazine ring. X-ray crystallography confirms the 1,1-dioxide configuration.
Alternative Cyclization Pathways
Source demonstrates the use of 2-oxoalkanoic acids to form analogous pyrido-thiadiazine derivatives. For the target compound, 2-oxo-3-(p-tolyl)propanoic acid reacts with 3-amino-2-sulfonamidopyridine in acetic acid, yielding the core structure in 58% yield after 90 hours.
Formation of the Acetamide Side Chain
Nucleophilic Substitution
The acetamide moiety is installed via nucleophilic acyl substitution. 2-Chloroacetamide intermediates react with 2,4-dimethylaniline in the presence of a base:
Reaction Conditions
Catalytic Coupling Methods
Source reports a Pd-mediated coupling between 2-bromo-N-(2,4-dimethylphenyl)acetamide and the pyrido-thiadiazine core. Optimized conditions use Pd(OAc)₂ and Xantphos, achieving 82% yield.
Optimization and Purification Strategies
One-Pot Synthesis
Recent advances combine cyclization and coupling steps in a single pot. Source details a one-pot protocol where cyclization of the thiadiazine core and subsequent acetamide coupling occur sequentially, reducing purification steps and improving overall yield to 70%.
Crystallization and Chromatography
Final purification involves gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity exceeding 99% is confirmed via HPLC.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrido-thiadiazine core and the equatorial orientation of the acetamide side chain (CCDC deposition number: 2101234).
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
